2,2'-{Benzene-1,4-diylbis[(2-oxoethane-2,1-diyl)sulfanediyl]}bis[6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile]
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Overview
Description
2-({2-[4-(2-{[3-CYANO-6-METHYL-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETYL)PHENYL]-2-OXOETHYL}SULFANYL)-6-METHYL-4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONITRILE is a complex organic compound featuring multiple functional groups, including cyano, methyl, trifluoromethyl, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[4-(2-{[3-CYANO-6-METHYL-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETYL)PHENYL]-2-OXOETHYL}SULFANYL)-6-METHYL-4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONITRILE typically involves multiple steps, starting from readily available precursors. One common approach involves the cyanoacetylation of amines, followed by subsequent reactions to introduce the trifluoromethyl and pyridine groups . The reaction conditions often require specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, further diversifying the compound’s chemical landscape.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches for treating diseases.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for developing new drugs. Its multiple functional groups allow for extensive modification, enabling the optimization of its pharmacological properties.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-({2-[4-(2-{[3-CYANO-6-METHYL-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETYL)PHENYL]-2-OXOETHYL}SULFANYL)-6-METHYL-4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The presence of trifluoromethyl and pyridine groups is thought to enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
4-Cyano-3-(trifluoromethyl)aniline: A cyanated and trifluoromethylated derivative of aniline.
Trifluoromethylpyridine: Contains a trifluoromethyl group and a pyridine ring, similar to the target compound.
2-Amino-3-cyano-4-phenyl-5-carboethoxy-6-methyl-4H-pyran: Another compound with cyano and pyridine functionalities.
Uniqueness
The uniqueness of 2-({2-[4-(2-{[3-CYANO-6-METHYL-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETYL)PHENYL]-2-OXOETHYL}SULFANYL)-6-METHYL-4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONITRILE lies in its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C26H16F6N4O2S2 |
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Molecular Weight |
594.6 g/mol |
IUPAC Name |
2-[2-[4-[2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]phenyl]-2-oxoethyl]sulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C26H16F6N4O2S2/c1-13-7-19(25(27,28)29)17(9-33)23(35-13)39-11-21(37)15-3-5-16(6-4-15)22(38)12-40-24-18(10-34)20(26(30,31)32)8-14(2)36-24/h3-8H,11-12H2,1-2H3 |
InChI Key |
FAKQWRGLJFNHPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)C2=CC=C(C=C2)C(=O)CSC3=NC(=CC(=C3C#N)C(F)(F)F)C)C#N)C(F)(F)F |
Origin of Product |
United States |
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